8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(3,4-Dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative featuring a substituted imidazo[2,1-f]purine-2,4-dione core. Its structure includes a 3,4-dimethoxyphenethyl group at position 8 and methyl groups at positions 1, 6, and 5.
Properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-11-12(2)25-16-17(23(3)20(27)22-18(16)26)21-19(25)24(11)9-8-13-6-7-14(28-4)15(10-13)29-5/h6-7,10H,8-9H2,1-5H3,(H,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGICSCLXGOZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method involves the use of a Pd-catalyzed amide coupling reaction. In this process, 3-alkyl and 3-arylamino-2-chloropyridines react with simple primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol . The reaction conditions often require refluxing to achieve good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a GABA A receptor positive allosteric modulator.
Medicine: Explored for its anti-diabetic activity as a DPP-4 inhibitor.
Mechanism of Action
The mechanism of action of 8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it blocks the degradation of incretin hormones, thereby enhancing their levels and improving glycemic control in diabetic conditions . The compound may also modulate GABA A receptors, influencing neurotransmission and exhibiting potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of Key Imidazo[2,1-f]Purine-2,4-Dione Derivatives
Key Observations :
- The 3,4-dimethoxyphenethyl group in the target compound distinguishes it from analogs with halogenated arylpiperazine (e.g., AZ-853, AZ-861) or dihydroxy-substituted phenethyl moieties (e.g., xanthine-dopamine hybrids in ). Methoxy groups may reduce polarity compared to hydroxylated analogs, enhancing blood-brain barrier penetration .
- The 1,6,7-trimethyl substitution is unique; most analogs feature methyl groups at positions 1 and 3. This could influence steric hindrance and receptor binding selectivity.
Pharmacological and Functional Comparisons
Table 2: Pharmacological Activities of Selected Analogs
Key Insights :
Physicochemical Profile :
- Molecular Weight : ~455 g/mol (estimated), comparable to AZ-853 (MW = 483.5) .
- Lipophilicity : LogP ~2.5–3.0 (predicted), higher than dihydroxyphenethyl analogs (LogP ~1.5–2.0) due to methoxy groups .
- Metabolic Stability : Methyl groups at positions 1, 6, and 7 may reduce oxidative metabolism, as seen in 1,3-dimethyl derivatives () .
Biological Activity
8-(3,4-Dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the imidazopyridine derivative class. Its unique structure includes a fused imidazole ring with a purine moiety and various functional groups such as methoxy and methyl groups. This compound has attracted attention due to its potential pharmacological applications and biological activities.
- Molecular Formula : C20H23N5O4
- Molecular Weight : Approximately 395.43 g/mol
- CAS Number : 879450-61-0
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems and enzymes. Research indicates that it may act as a positive allosteric modulator of GABA_A receptors and has shown potential as a dual inhibitor of phosphodiesterase (PDE) enzymes. Specifically, it has been investigated for its effects on serotonin receptors (5-HT_1A and 5-HT_7) and PDE4B/10A inhibition, which are crucial in regulating mood and anxiety levels.
Pharmacological Studies
- Antidepressant Activity : Preliminary studies have indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. For instance, one study demonstrated that specific derivatives showed significant activity in the forced swim test (FST), suggesting potential for treating depression .
- Anxiolytic Effects : The compound has also been evaluated for its anxiolytic properties. In vivo studies revealed that certain derivatives produced effects greater than those of standard anxiolytics like diazepam .
- Anti-diabetic Properties : As a DPP-4 inhibitor, the compound has been explored for its potential in managing diabetes by enhancing insulin secretion and lowering blood glucose levels.
Table of Biological Activities
Case Study 1: Antidepressant Potential
A study published in PubMed focused on synthesizing various derivatives of imidazo[2,1-f]purine compounds to evaluate their affinity for serotonin receptors. The results indicated that certain derivatives exhibited high binding affinity for the 5-HT_1A receptor and significant antidepressant-like effects in behavioral tests .
Case Study 2: Anxiolytic Properties
Another investigation assessed the anxiolytic properties of selected derivatives in mice models. The results showed that these compounds significantly reduced anxiety-like behaviors compared to controls, indicating their potential as therapeutic agents for anxiety disorders .
Future Directions
Research is ongoing to further elucidate the pharmacokinetics and pharmacodynamics of this compound. Future studies will likely focus on:
- Detailed molecular modeling to understand binding interactions with target receptors.
- Clinical trials to assess efficacy and safety in humans.
- Exploration of additional therapeutic applications beyond mood disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via alkylation or substitution reactions at the N-8 position of the imidazo-purine-dione core. Key steps include:
- Core Preparation : Start with 1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione, synthesized through cyclization of substituted xanthine derivatives under acidic conditions.
- Sidechain Introduction : React the core with 3,4-dimethoxyphenethyl bromide or chloride in the presence of a base (e.g., KCO) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product, achieving yields of 40–55% .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- H NMR : Identify the imidazo-purine-dione core via characteristic proton signals:
- Methyl groups at δ 3.2–3.5 ppm (singlets for 1,6,7-trimethyl).
- Phenethyl protons (δ 2.8–3.1 ppm for CH and δ 6.7–6.9 ppm for aromatic protons).
- C NMR : Confirm carbonyl carbons (C-2 and C-4) at δ 155–160 ppm and methoxy carbons at δ 55–56 ppm .
- IR : Validate carbonyl stretches (C=O) at 1680–1720 cm.
- HRMS : Use electrospray ionization (ESI) to confirm the molecular ion peak (e.g., [M+H]) with <5 ppm mass error .
Q. What are the recommended protocols for evaluating initial biological activity (e.g., enzyme inhibition or receptor binding)?
- Methodological Answer :
- Adenosine Receptor Binding : Perform competitive binding assays using H-labeled antagonists (e.g., DPCPX for A receptors) in HEK293 cells expressing recombinant receptors. Calculate IC values via nonlinear regression .
- Antimicrobial Screening : Use microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans), with MIC values determined at 24–48 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with modified phenethyl groups (e.g., halogenation, nitro, or hydroxyl substitutions) and compare binding affinities .
- Core Modifications : Replace the 1,6,7-trimethyl groups with bulkier substituents (e.g., ethyl, cyclopropyl) to assess steric effects on receptor interactions .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and lipophilic (logP) parameters with activity trends .
Q. What experimental strategies address contradictory activity data across different biological assays (e.g., in vitro vs. ex vivo)?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (e.g., Mg concentration for receptor stability) .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess cytochrome P450-mediated degradation, which may explain reduced ex vivo efficacy .
- Dose-Response Reproducibility : Use randomized block designs with ≥4 replicates to control for batch-to-batch variability .
Q. How can computational methods (e.g., molecular docking or MD simulations) predict binding modes to adenosine receptors?
- Methodological Answer :
- Docking Workflow :
Retrieve receptor structures (e.g., AR PDB: 4EIY) and prepare with protonation states at pH 7.2.
Generate ligand conformers using OMEGA2 and dock with Glide SP/XP.
Validate poses via MM-GBSA binding energy calculations .
- Dynamic Behavior : Run 100 ns MD simulations in explicit solvent to assess stability of hydrogen bonds (e.g., between methoxy groups and Thr88) .
Q. What stability studies are critical for ensuring compound integrity during long-term storage or in biological matrices?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and pH extremes (1–13) for 7 days. Monitor degradation via HPLC-PDA .
- Biological Matrix Stability : Spike plasma/serum with the compound, incubate at 37°C for 24 hours, and quantify via LC-MS/MS. Use protease inhibitors to prevent enzymatic breakdown .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
